6'-Methyl-2,3'-bipyridine
Overview
Description
6’-Methyl-2,3’-bipyridine is an organic compound with the molecular formula C11H10N2 It is a derivative of bipyridine, where a methyl group is attached to the 6’ position of the bipyridine structure
Scientific Research Applications
6’-Methyl-2,3’-bipyridine has a wide range of applications in scientific research:
Biology: The compound can be used in the study of biological systems, particularly in the development of metal-based drugs and imaging agents.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the design of drugs that target specific enzymes or receptors.
Industry: In the industrial sector, 6’-Methyl-2,3’-bipyridine is used in the synthesis of advanced materials, including polymers and electronic devices.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6’-Methyl-2,3’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods: Industrial production of 6’-Methyl-2,3’-bipyridine may utilize similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, the purification of the product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 6’-Methyl-2,3’-bipyridine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the methyl group or other substituents on the bipyridine ring are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine N-oxides, while reduction can produce various reduced bipyridine derivatives.
Mechanism of Action
The mechanism by which 6’-Methyl-2,3’-bipyridine exerts its effects is largely dependent on its role as a ligand. When it forms complexes with metal ions, it can influence the electronic properties and reactivity of the metal center. This interaction can affect various molecular targets and pathways, including catalytic cycles in chemical reactions and biological processes involving metal ions .
Comparison with Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its ability to form stable complexes with a variety of metal ions.
4,4’-Bipyridine: Another bipyridine derivative, often used in the synthesis of coordination polymers and metal-organic frameworks.
6-Methyl-2,2’-bipyridine: Similar to 6’-Methyl-2,3’-bipyridine but with the methyl group attached to a different position on the bipyridine ring.
Uniqueness: 6’-Methyl-2,3’-bipyridine is unique due to its specific substitution pattern, which can lead to different electronic and steric properties compared to other bipyridine derivatives. This uniqueness makes it valuable in the design of specialized ligands and materials with tailored properties.
Properties
IUPAC Name |
2-methyl-5-pyridin-2-ylpyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-9-5-6-10(8-13-9)11-4-2-3-7-12-11/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMQKRULBKQULY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621249 | |
Record name | 6'-Methyl-2,3'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50621249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
340026-65-5 | |
Record name | 6'-Methyl-2,3'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50621249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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